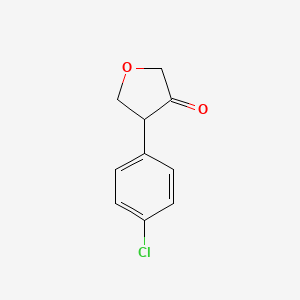
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is an organic compound that features a dihydrofuran ring substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one typically involves the reaction of 4-chlorobenzaldehyde with dihydrofuran under acidic or basic conditions. One common method involves the use of a Lewis acid catalyst to facilitate the cyclization reaction. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C)
Solvent: Common solvents include dichloromethane or toluene
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can yield dihydrofuran derivatives.
Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-(4-chlorophenyl)furan-3(2H)-one.
Reduction: Formation of 4-(4-chlorophenyl)dihydrofuran.
Substitution: Formation of halogenated derivatives on the phenyl ring.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)dihydrofuran-3(2H)-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Bromophenyl)dihydrofuran-3(2H)-one
- 4-(4-Methylphenyl)dihydrofuran-3(2H)-one
- 4-(4-Nitrophenyl)dihydrofuran-3(2H)-one
Uniqueness
4-(4-Chlorophenyl)dihydrofuran-3(2H)-one is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. The chlorine substituent can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its analogs.
Propriétés
Formule moléculaire |
C10H9ClO2 |
|---|---|
Poids moléculaire |
196.63 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)oxolan-3-one |
InChI |
InChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9H,5-6H2 |
Clé InChI |
VFVHYBCSUWORLF-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(=O)CO1)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-1-(3-ethoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B11789949.png)
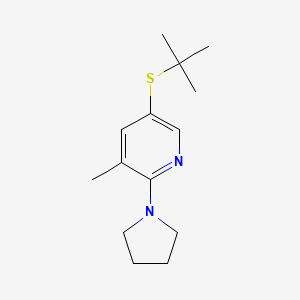

![Ethyl 2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789968.png)
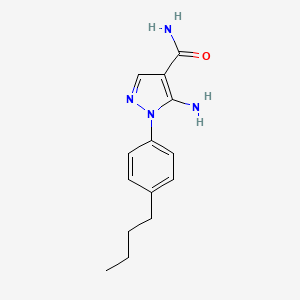
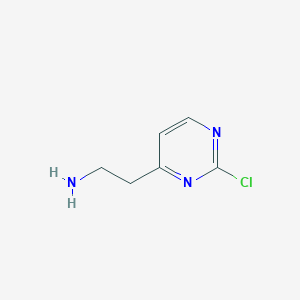
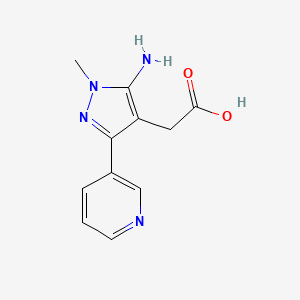
![5-Aminobenzo[d]thiazole-4-carbonitrile](/img/structure/B11789987.png)
![6-(3-Bromophenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11789991.png)



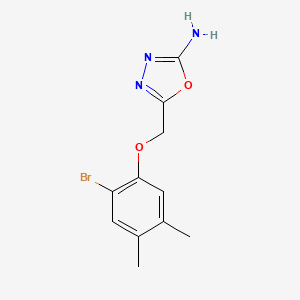
![5-(2-Bromophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11790033.png)
